molecular formula C8H6ClN3S B13486800 4-(6-Chloropyridin-2-yl)thiazol-2-amine

4-(6-Chloropyridin-2-yl)thiazol-2-amine

Cat. No.: B13486800
M. Wt: 211.67 g/mol
InChI Key: LTERABJNNONMCC-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties, making it a versatile scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyridin-2-yl)thiazol-2-amine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: It has shown promise as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: The compound is used in the development of corrosion inhibitors for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of its anticancer activity, the compound inhibits cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. By binding to these kinases, the compound prevents the phosphorylation of retinoblastoma protein, thereby halting cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • 4-(Pyridin-2-yl)thiazol-2-amine
  • 4-(Pyridin-4-yl)thiazol-2-amine
  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine

Comparison: 4-(6-Chloropyridin-2-yl)thiazol-2-amine is unique due to the presence of a chlorine atom at the 6-position of the pyridine ring, which enhances its reactivity and biological activity compared to its analogs. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

IUPAC Name

4-(6-chloropyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6ClN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)

InChI Key

LTERABJNNONMCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CSC(=N2)N

Origin of Product

United States

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